

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dichlorophenethylamine

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Compound of Interest

Compound Name: 2,4-Dichlorophenethylamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorophenethylamine is a halogenated organic compound of interest in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in the synthesis of novel bioactive molecules. This guide provides a detailed overview of the core physicochemical characteristics of **2,4-Dichlorophenethylamine**, complete with experimental protocols for their determination and visual representations of key workflows. The data presented herein is intended to serve as a critical resource for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of **2,4-Dichlorophenethylamine** is presented in Table 1.

Table 1: Physicochemical Properties of **2,4-Dichlorophenethylamine**

Property	Value	Source(s)
IUPAC Name	2-(2,4-dichlorophenyl)ethanamine	[1]
Synonyms	1-Amino-2-(2,4-dichlorophenyl)ethane, 1-(2-Aminoethyl)-2,4-dichlorobenzene	[1]
Molecular Formula	C ₈ H ₉ Cl ₂ N	[2]
Molecular Weight	190.07 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	[2][5]
Boiling Point	75-76 °C at 0.04 mmHg	[3]
Density	1.26 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.565	[3]
Flash Point	113 °C (closed cup)	[3]
pKa (predicted)	9.21 ± 0.10	
logP (computed)	2.5	[4]
Solubility	Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, ether)	[2][5]
CAS Number	52516-13-9	[1][3]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring the key parameters of **2,4-Dichlorophenethylamine**.

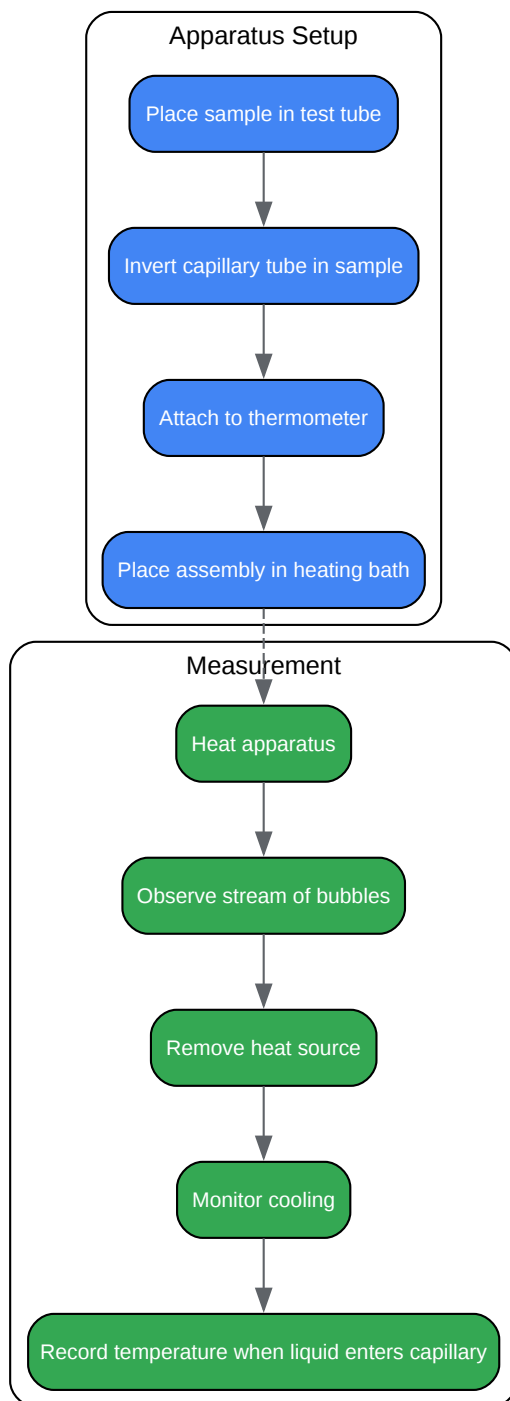
Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes or for distillation under reduced pressure, a micro-boiling point determination method is suitable.^[6]

Methodology:

- A small volume (a few milliliters) of **2,4-Dichlorophenethylamine** is placed in a test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.^[6]
- The test tube is attached to a thermometer and heated in a Thiele tube or other suitable heating bath.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.^[7]
- Heating is discontinued, and the temperature is allowed to fall.
- The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.^{[6][7]}

Workflow for Micro-Boiling Point Determination

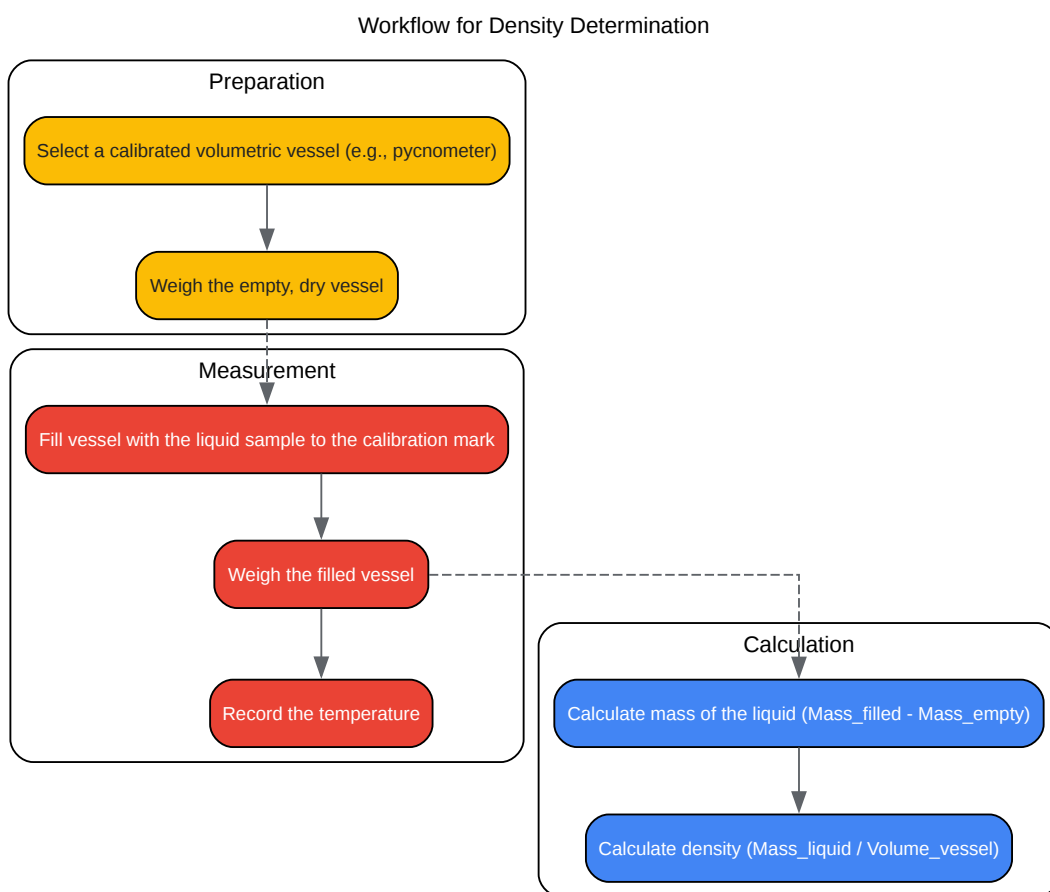
[Click to download full resolution via product page](#)*Workflow for Micro-Boiling Point Determination*

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental property that can be determined with high precision.^{[8][9][10][11][12]}

Methodology:

- An empty, dry pycnometer or a graduated cylinder is weighed on an analytical balance.^[9]
- The vessel is filled with a known volume of **2,4-Dichlorophenethylamine**.
- The filled vessel is reweighed to determine the mass of the liquid.^[8]
- The density is calculated by dividing the mass of the liquid by its volume.^[12]
- The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.^[9]



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Workflow for Density Determination

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used to identify and assess the purity of a liquid sample.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology:

- Calibrate the Abbe refractometer using a standard of known refractive index.
- Place a few drops of **2,4-Dichlorophenethylamine** onto the prism of the refractometer.[\[16\]](#)
- Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C).[\[16\]](#)
- Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- Read the refractive index from the instrument's scale.

Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine, it refers to the acidity of its conjugate acid. Potentiometric titration is a common and accurate method for pKa determination.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Methodology:

- A solution of **2,4-Dichlorophenethylamine** of known concentration is prepared in water or a suitable solvent.[\[18\]](#)
- The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[\[19\]](#)
- A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.
- The pH of the solution is recorded after each addition of the titrant.[\[18\]](#)
- A titration curve is generated by plotting the pH versus the volume of titrant added.

- The pKa is determined from the pH at the half-equivalence point.[18]

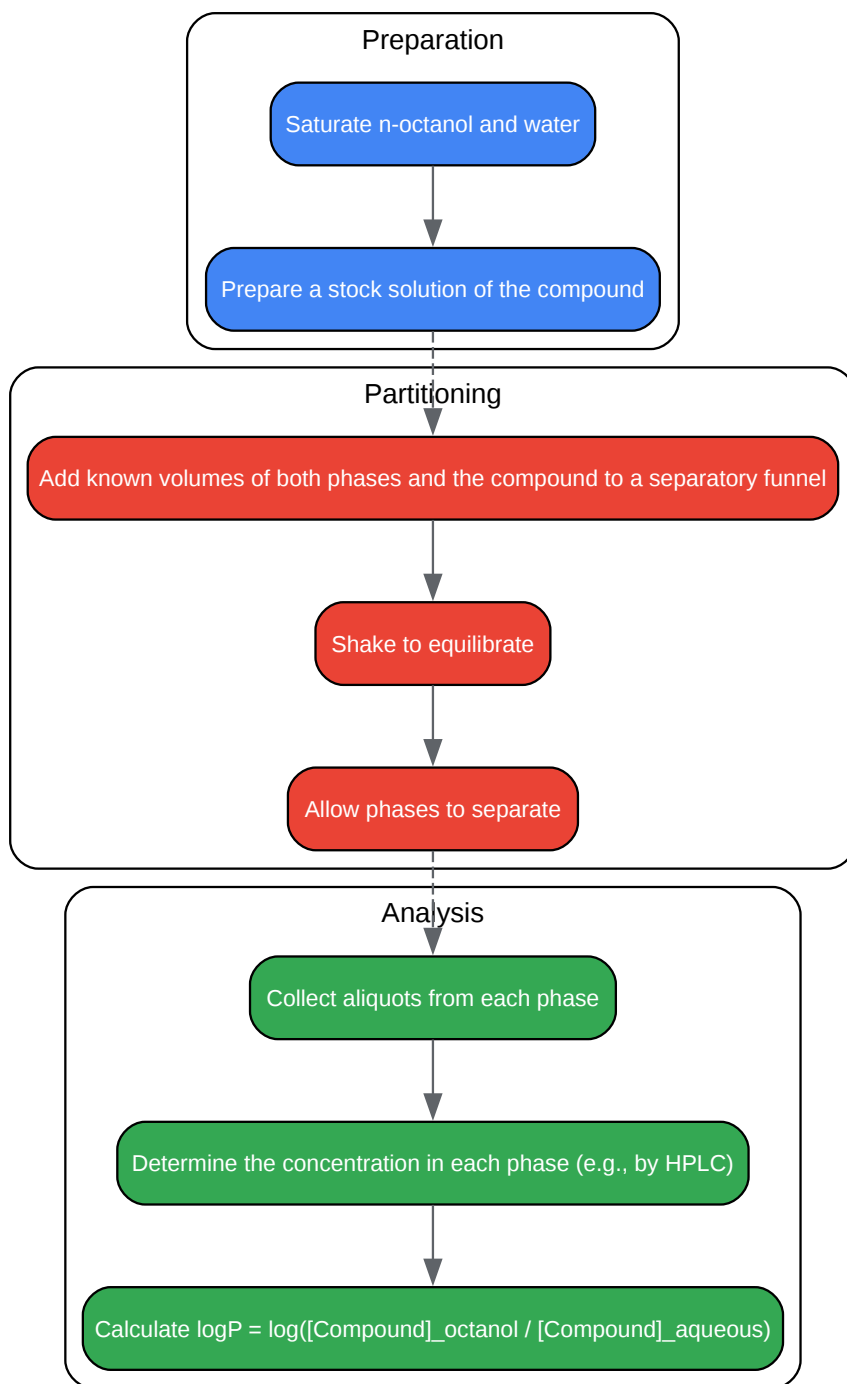
Determination of Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. It is a key indicator of a compound's lipophilicity. The shake-flask method is the classical technique for its determination.[23][24][25][26][27]

Methodology:

- n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together and allowing the phases to separate.[25]
- A known amount of **2,4-Dichlorophenethylamine** is dissolved in one of the phases.
- The two phases are mixed in a separatory funnel and shaken vigorously until equilibrium is reached.[25]
- The mixture is allowed to stand until the two phases have completely separated.
- The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this ratio.

Workflow for logP Determination (Shake-Flask Method)

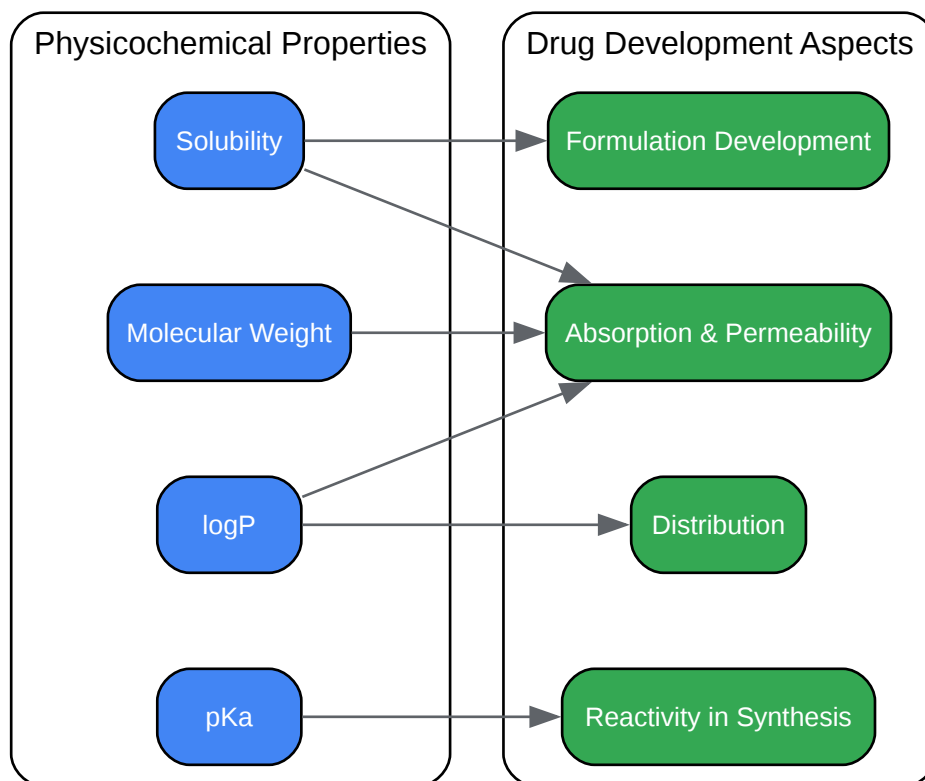
[Click to download full resolution via product page](#)*Workflow for logP Determination (Shake-Flask Method)*

Biological and Synthetic Relevance

While **2,4-Dichlorophenethylamine** is not primarily known for its direct biological activity, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.^[2]^[3]^[28] For instance, it has been utilized in the synthesis of potent noncompetitive antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation research.^[3] Additionally, a derivative, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), has been identified as a novel anti-persister compound with broad-spectrum antibacterial activity, highlighting the potential of this chemical scaffold in addressing antibiotic resistance.^[29]

The physicochemical properties of **2,4-Dichlorophenethylamine** are directly relevant to its utility in these synthetic applications. Its solubility in organic solvents facilitates its use in a variety of reaction conditions, while its basicity, as indicated by its pKa, is a key factor in its reactivity as a nucleophile.^[2]

Relevance of Physicochemical Properties in Drug Development



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Relevance of Physicochemical Properties in Drug Development

Safety Information

2,4-Dichlorophenethylamine is classified as an irritant.[4] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of **2,4-Dichlorophenethylamine**, including a compilation of its key data, detailed experimental

protocols for their determination, and a discussion of its relevance in synthetic and medicinal chemistry. The information and workflows presented are intended to be a valuable resource for researchers and professionals in the field, facilitating the effective and safe use of this compound in their work.

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